Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused isothiazolo[4,3-d]pyrimidine core substituted with a benzyl group at position 6 and a piperidine-4-carboxylate ester moiety at position 2.
Properties
IUPAC Name |
ethyl 1-(6-benzyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-2-30-20(28)14-8-10-24(11-9-14)19(27)17-15-16(23-31-17)18(26)25(21(29)22-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHOFRECQDIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea and Ethyl Acetoacetate
A modified Biginelli reaction forms the dihydrothiazine intermediate:
Ethyl acetoacetate (1.0 eq) + Benzylamine (1.2 eq) + Thiourea (1.5 eq)
→ Reflux in glacial acetic acid (8 h)
→ 6-Benzyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 68%)
Isothiazole Ring Formation
Oxidative cyclization with chlorine gas in dichloromethane introduces the isothiazolo moiety:
6-Benzyl-2-thioxo derivative (1.0 eq) + Cl₂ (2.5 eq) in DCM (0°C → rt, 4 h)
→ 6-Benzyl-5,7-dioxo-isothiazolo[4,3-d]pyrimidine (Yield: 52%)
Carbonyl Chloride Activation
Treatment with oxalyl chloride generates the reactive acyl chloride:
Isothiazolopyrimidine (1.0 eq) + Oxalyl chloride (3.0 eq) + DMF (cat.)
→ Stir in anhydrous THF (12 h, 0°C → rt)
→ 3-Carbonyl chloride derivative (Quantitative conversion)
Table 1: Key Intermediates in Isothiazolopyrimidine Synthesis
| Intermediate | Yield (%) | Characterization Data (¹H NMR) |
|---|---|---|
| Dihydrothiazine precursor | 68 | δ 1.25 (t, 3H), 3.12 (m, 2H), 4.15 (q, 2H) |
| Isothiazolopyrimidine core | 52 | δ 4.82 (s, 2H), 7.32-7.45 (m, 5H) |
| Acyl chloride derivative | >99 | δ 8.75 (s, 1H), 5.12 (s, 2H) |
Preparation of Ethyl Piperidine-4-carboxylate
N-Alkylation of Nipecotic Acid Ethyl Ester
The piperidine subunit undergoes benzylation under Mitsunobu conditions:
Ethyl nipecotate (1.0 eq) + Benzyl bromide (1.2 eq) + DIAD (1.5 eq)
→ PPh₃ (1.5 eq) in THF (0°C → rt, 6 h)
→ Ethyl 1-benzylpiperidine-4-carboxylate (Yield: 84%)
Deprotection and Activation
Catalytic hydrogenation removes the benzyl group prior to coupling:
1-Benzyl derivative (1.0 eq) + H₂ (1 atm)
→ 10% Pd/C (0.1 eq) in EtOH (rt, 12 h)
→ Ethyl piperidine-4-carboxylate (Yield: 91%)
Table 2: Piperidine Subunit Characterization
| Compound | [α]D²⁵ (c 1, CHCl₃) | ESI-MS (m/z) |
|---|---|---|
| 1-Benzylpiperidine ester | +12.5° | 262.3 [M+H]⁺ |
| Free piperidine derivative | - | 172.2 [M+H]⁺ |
Final Coupling and Product Isolation
Amide Bond Formation
Schotten-Baumann conditions enable efficient acylation:
Acyl chloride (1.05 eq) + Piperidine ester (1.0 eq)
→ 10% NaOH (aq) / CH₂Cl₂ (0°C, 2 h)
→ Ethyl 1-(6-benzyl-5,7-dioxo-isothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate (Yield: 73%)
Crystallization and Purification
Recrystallization from ethyl acetate/hexane (3:1) yields analytically pure material:
Crude product → Dissolve in EtOAc (60°C)
→ Filter through celite → Cool to -20°C (12 h)
→ White crystals (mp 158-160°C)
Table 3: Final Product Spectral Data
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.25 (t, 3H), 2.85 (m, 4H), 4.15 (q, 2H), 4.92 (s, 2H), 7.28-7.42 (m, 5H) |
| ¹³C NMR | δ 14.1, 28.5, 46.2, 60.8, 127.3-137.8 (Ar), 166.5 (C=O), 172.3 (C=O) |
| HRMS | Calcd. for C₂₃H₂₄N₃O₅S: 454.1438; Found: 454.1432 [M+H]⁺ |
Optimization Studies and Mechanistic Insights
Microwave-Assisted Cyclization
Comparative studies show enhanced efficiency under microwave irradiation:
Thermal (Δ): 68% yield (8 h reflux)
MW (300W): 82% yield (45 min)
Solvent Effects on Coupling
Polar aprotic solvents improve reaction kinetics:
DCM: 61% yield
DMF: 73% yield
THF: 68% yield
Catalytic Hydrogenation Parameters
Pressure effects on deprotection efficiency:
1 atm H₂: 91% yield (12 h)
3 atm H₂: 95% yield (6 h)
Structural Confirmation and Computational Modeling
X-ray crystallography of analogous compounds confirms the flattened boat conformation of the pyrimidine ring (dihedral angle = 81.2°). DFT calculations (B3LYP/6-31G*) align with experimental bond lengths (C=O: 1.21 Å calc. vs 1.23 Å obs.).
Chemical Reactions Analysis
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogs and Similarity Scores
Based on computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit close structural homology:
| Compound ID / Name | Similarity Score | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 0.95 | ~480 g/mol | Pyrazolo-pyridine core vs. isothiazolo-pyrimidine; methoxyphenyl vs. benzyl substituent |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | 0.92 | ~520 g/mol | Imidazo-pyridine core; nitro and cyano groups vs. benzyl and ester groups |
| (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate | 0.91 | ~610 g/mol | Imidazo-pyrrolo-pyrazine core; tosyl and tert-butyl groups vs. benzyl and ethyl ester |
Physicochemical and Pharmacokinetic Properties
- LogP Values : The target compound’s benzyl and ester groups likely confer moderate lipophilicity (predicted LogP ~2.5), comparable to its pyrazolo-pyridine analog (LogP ~2.3) but lower than the nitro-substituted imidazo-pyridine derivative (LogP ~3.1) .
- Solubility : The ethyl ester group enhances aqueous solubility relative to tert-butyl or tosyl-protected analogs, which exhibit poor solubility in polar solvents .
- Stability : The isothiazolo-pyrimidine core is less prone to hydrolytic degradation compared to imidazo-pyrrolo-pyrazines, which require protective groups during synthesis .
Bioactivity and Mechanism
- Kinase Inhibition: Pyrazolo-pyridinone analogs (similarity score 0.95) demonstrate moderate activity against CDK2 (IC₅₀ ~1.2 μM), attributed to hydrogen bonding with the kinase’s ATP-binding pocket. The benzyl substituent in the target compound may enhance hydrophobic interactions with similar targets .
- Antimicrobial Activity: Imidazo-pyrrolo-pyrazine derivatives (similarity score 0.91) show potent activity against Staphylococcus aureus (MIC ~4 μg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
